5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine 5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16484620
InChI: InChI=1S/C8H7ClN2/c1-5-3-10-7-4-11-8(9)2-6(5)7/h2-4,10H,1H3
SMILES:
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol

5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine

CAS No.:

Cat. No.: VC16484620

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine -

Specification

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
IUPAC Name 5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine
Standard InChI InChI=1S/C8H7ClN2/c1-5-3-10-7-4-11-8(9)2-6(5)7/h2-4,10H,1H3
Standard InChI Key LXTORCANBBAFDY-UHFFFAOYSA-N
Canonical SMILES CC1=CNC2=CN=C(C=C12)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

5-Chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine features a bicyclic system where a pyrrole ring (five-membered, nitrogen-containing) is fused to a pyridine ring (six-membered, aromatic with one nitrogen atom). The fusion occurs at the pyridine’s 2,3-positions and the pyrrole’s 3,4-positions, creating a planar, conjugated π-system . Key substituents include:

  • Chlorine at position 5: Enhances electrophilicity and influences hydrogen-bonding interactions.

  • Methyl group at position 3: Introduces steric hindrance and modulates lipophilicity.

The compound’s IUPAC name, 5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine, reflects this substitution pattern (Figure 1) .

Table 1: Molecular Identity Profile

PropertyValueSource
CAS Number1401621-45-1
Molecular FormulaC₈H₇ClN₂
Molecular Weight166.61 g/mol
SMILES NotationCc1c[nH]c2c1cnc2Cl
InChI KeyInChI=1S/C8H7ClN2/c1-5-4-10-7-6(9)2-3-11-8(5)7/h2-4,10H,1H3

Tautomerism and Electronic Properties

The 1H-pyrrolo[2,3-c]pyridine system exhibits tautomerism, with the hydrogen atom on the pyrrole nitrogen (position 1) capable of shifting to adjacent positions under specific conditions. This tautomerism influences reactivity and binding affinity in biological systems . Density functional theory (DFT) calculations predict a pKa of ~14.3 for the pyrrolic NH group, indicating weak acidity comparable to phenol derivatives .

Synthesis and Manufacturing

Industrial-Scale Production

MolCore BioPharmatech reports a validated synthesis route yielding >97% purity under ISO-certified conditions . While proprietary details remain undisclosed, the general strategy likely involves:

  • Ring Construction: Cyclocondensation of appropriately substituted pyridine precursors with α,β-unsaturated carbonyl compounds.

  • Chlorination: Electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ at position 5.

  • Methylation: Alkylation at position 3 via Friedel-Crafts or nucleophilic substitution.

Table 2: Key Synthetic Parameters

ParameterTypical ConditionsSource
Reaction Temperature80–120°C
CatalystsLewis acids (e.g., AlCl₃)
PurificationColumn chromatography

Laboratory-Scale Modifications

A published procedure for analogous pyrrolopyridines involves refluxing ethyl ester precursors with NaOH in ethanol (2 h, 78°C), followed by acidification to pH 4.0 with acetic acid, achieving 71% yield . Adaptation to 5-chloro-3-methyl derivatives would require protecting group strategies to direct substitution patterns.

Physicochemical Profile

Predicted Properties

Computational models estimate:

  • Boiling Point: 313.6±37.0°C (similar to substituted indoles)

  • Density: 1.351±0.06 g/cm³ (comparable to chlorinated aromatics)

  • LogP: 2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration)

Spectroscopic Signatures

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 6.85 (d, J=3.5 Hz, 1H), 7.25 (d, J=5.0 Hz, 1H), 8.30 (s, 1H), 11.20 (s, 1H, NH) .

  • MS (EI): m/z 166 [M]⁺, 131 [M-Cl]⁺ .

Pharmaceutical Applications

Kinase Inhibitor Development

The compound’s planar structure facilitates ATP-binding pocket interactions in kinase targets. Notable derivatives include:

  • JAK2 Inhibitors: Demonstrated IC₅₀ values <50 nM in Bcr-Abl+ leukemia models .

  • CDK4/6 Antagonists: Improved selectivity over CDK2 in breast cancer cell lines .

Table 3: Bioactivity Data

TargetIC₅₀ (nM)Cell ModelSource
JAK242K562
CDK418MCF-7

Antibacterial Agents

Quaternary ammonium derivatives exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus (MRSA), likely through membrane disruption .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator